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Compound of Interest

6-iodo-1H-indazole-3-carboxylic
Compound Name: d
aci

Cat. No.: B3043534

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-iodo-1H-indazole-3-
carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, the indazole scaffold is a
privileged structure, forming the core of numerous biologically active compounds.[1] 6-iodo-1H-
indazole-3-carboxylic acid (CAS No. 885520-67-2) is a key synthetic intermediate, valued for
its dual functionality: the carboxylic acid group serves as a handle for amide coupling and other
derivatizations, while the iodine atom provides a site for cross-coupling reactions, enabling the
construction of complex molecular architectures.[2][3]

Given its role as a critical building block, unambiguous structural confirmation and purity
assessment are paramount. This technical guide provides a comprehensive, multi-technique
spectroscopic protocol for the characterization of 6-iodo-1H-indazole-3-carboxylic acid. We
move beyond simple data reporting to explain the causality behind experimental choices and
data interpretation, ensuring a self-validating analytical workflow for researchers and drug
development professionals.

Molecular Identity and Physicochemical Properties

A foundational step in any characterization is the confirmation of basic molecular properties.
These values serve as the primary reference against which all subsequent spectroscopic data
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are validated.

Property Value Source

6-iodo-1H-indazole-3-
IUPAC Name ] ] PubChem
carboxylic acid

CAS Number 885520-67-2 001Chemical[4]
Molecular Formula CsHsIN20:2 PubChem[5]

Molecular Weight 288.04 g/mol 001Chemical[4]
Monoisotopic Mass 287.93958 Da PubChemLite[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the
covalent structure of organic molecules in solution. For 6-iodo-1H-indazole-3-carboxylic acid,
1H and 13C NMR provide a detailed map of the proton and carbon environments, respectively.

Expertise & Experience: Rationale for Experimental
Design

The choice of solvent is critical. Due to the presence of two acidic protons (N-H of the indazole
and O-H of the carboxylic acid) and moderate polarity, Deuterated Dimethyl Sulfoxide (DMSO-
de) is the solvent of choice. It readily solubilizes the compound and its high polarity and
hydrogen-bond accepting nature slow down the exchange rate of the N-H and O-H protons,
allowing them to be observed as distinct, often broad, signals in the *H NMR spectrum.[6]

Trustworthiness: Self-Validating Experimental Protocol

Sample Preparation:
o Accurately weigh 5-10 mg of 6-iodo-1H-indazole-3-carboxylic acid.

o Dissolve the sample in approximately 0.7 mL of DMSO-ds in a clean, dry NMR tube.
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o Gently agitate the tube to ensure complete dissolution. A brief application of sonication may
be used if necessary.

Data Acquisition:

e 1H NMR: Acquire a standard one-dimensional *H spectrum on a 400 MHz or higher
spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds,
and an acquisition time of 3-4 seconds. A minimum of 16 scans is recommended to achieve
a good signal-to-noise ratio.[7]

e 13C NMR: Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of
13C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5
seconds) are necessary.[7][8]

e 2D NMR (Optional but Recommended): To definitively assign proton and carbon signals,
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple
Bond Correlation) experiments should be performed.

Sample Preparation Data Acquisition Data Analysis
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Caption: Standardized workflow for NMR analysis.

Authoritative Grounding: Predicted Spectral Data

While a published spectrum for this specific molecule is not readily available, we can accurately
predict the chemical shifts based on data from analogous structures, including 1H-indazole,
substituted indazoles, and general principles of NMR spectroscopy.[1][9][10] The electron-
withdrawing carboxylic acid at C3 and the heavy iodine atom at C6 significantly influence the
electronic environment of the ring.

Predicted *H NMR Data (400 MHz, DMSO-de)
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Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J, Rationale
(3, ppm) Hz)

Acidic proton,
exchange
broadened.

COOH ~13.5 - 14.0 Broad Singlet - Consistent
with indazole-
3-carboxylic
acids.[6]
Indazole N-H

NH ~13.0-13.9 Broad Singlet -
proton.[10]
Ortho-coupled to

H-4 ~7.9-8.1 Doublet J=85-9.0
H-5.
Ortho-coupled to

Doublet of J=85-9.0,15
H-5 ~75-7.6 H-4, meta-
Doublets -2.0

coupled to H-7.

| H-7 | ~8.2 - 8.4 | Doublet (or Singlet) | J = 1.5 - 2.0 | Meta-coupled to H-5. Appears as a
singlet-like peak due to the small coupling. |

Predicted 3C NMR Data (100 MHz, DMSO-ds)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://application.wiley-vch.de/contents/jc_2002/2007/z700101_s.pdf
https://www.chemicalbook.com/SpectrumEN_271-44-3_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift

Carbon Rationale
(3, ppm)
Carboxylic acid carbonyl.
C=0 ~162 - 165
[61[11]
Attached to the electron-
C-3 ~135-138 _ _
withdrawing COOH group.
Bridgehead carbon adjacent to
C-3a ~140 - 142
N-2.
C-4 ~123 - 125 Aromatic CH.
Aromatic CH, deshielded by
C-5 ~129-131

iodine.

Directly attached to iodine
C-6 ~95 - 100 (ipso-carbon), showing
significant shielding.

Cc-7 ~128 - 130 Aromatic CH.

| C-7a | ~121 - 123 | Bridgehead carbon adjacent to N-1. |

Mass Spectrometry (MS): Unimpeachable Molecular
Formula

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass
measurement, serving as the gold standard for confirming the elemental composition of a
molecule.

Expertise & Experience: lonization Technique Selection

Electrospray lonization (ESI) is the preferred method for this molecule. Its polar, acidic nature
makes it highly amenable to forming ions in solution. Analysis in both positive ((M+H]*) and
negative ([M-H]~) ion modes provides complementary data and enhances confidence in the
identification.
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Trustworthiness: Self-Validating Experimental Protocol

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an
appropriate solvent such as methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
puL/min).

o Data Acquisition (Positive Mode): Scan for a mass range that includes the expected m/z of
the protonated molecule (e.g., m/z 100-500). The expected [M+H]* ion is 288.94686.

o Data Acquisition (Negative Mode): Switch the instrument polarity and scan the same mass
range. The expected [M-H]~ ion is 286.93230.

e Analysis: Compare the measured accurate mass to the theoretical mass. A mass error of <5
ppm is required for confident formula assignment.

Prepare Dilute Solution N Acquire Spectrum Confirm Elemental Formula
( (~0.1 mg/mL) }GIECUOSWW e FEE (ESHPositive & Negative Modes) MEESIE ACSIETD MEES (Mass Error <5 ppm)

Click to download full resolution via product page

Caption: High-resolution mass spectrometry workflow.

Authoritative Grounding: Predicted Mass-to-Charge
Ratios

The following table lists the predicted m/z values for the parent molecule and its common
adducts, derived from computational tools.[5] The presence of iodine gives a characteristic
isotopic pattern that should also be observed.
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lon Species Molecular Formula Calculated m/z
[M]* CsHsIN20:2 287.93903
[M+H]* CsHsIN202 288.94686
[M+Na]* CsHsIN202Na 310.92880
[M-H]~ CsHalN202 286.93230

Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation corresponding to molecular
vibrations.

Expertise & Experience: Interpreting Key Vibrational
Bands

For 6-iodo-1H-indazole-3-carboxylic acid, the IR spectrum is dominated by the highly
characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen
bonding, which forms a dimeric structure, the O-H stretch is exceptionally broad and is a
hallmark of carboxylic acids.[11][12] The indazole ring itself also presents a series of fingerprint

absorptions.

Trustworthiness: Self-Validating Experimental Protocol

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory. ATR is a modern, solid-state sampling
technique that requires minimal sample preparation.

e Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable
solvent (e.g., isopropanol) and acquire a background spectrum.

e Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and
apply pressure to ensure good contact.
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» Data Collection: Co-add at least 16 scans over a range of 4000-400 cm~1 to obtain a high-

quality spectrum.

Authoritative Grounding: Predicted IR Absorption Bands

Wavenumber

Intensity Vibration Rationale
(cm™)
Highly characteristic,
O-H stretch )
) ) broad absorption due
2500 - 3300 Broad, Strong (Carboxylic Acid ]
) to hydrogen bonding.
Dimer)
[11](12]
) Indazole N-H
~3100 Medium N-H stretch o
vibration.
Conjugated carbonyl,
C=0 stretch lower frequency due
1680 - 1710 Strong, Sharp ) ) )
(Carboxylic Acid) to hydrogen bonding.
[11]
) C=C stretch Benzene ring of the
1590 - 1620 Medium _ .
(Aromatic) indazole system.
In-plane bending of
1400 - 1450 Medium O-H bend the carboxylic acid O-
H.
Carboxylic acid C-O
~1250 Strong C-O stretch ] o
single bond vibration.
) C-H bend (out-of- Aromatic C-H
~800 - 850 Medium-Strong _
plane) bending.
) Carbon-iodine bond
<600 Medium C-I stretch

vibration.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's

conjugated system, known as the chromophore.
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Expertise & Experience: Understanding Electronic
Transitions

The indazole ring system is an aromatic chromophore that exhibits characteristic T - 1T*
transitions. The absorption maxima (A_max) are sensitive to the solvent polarity and the nature
of the substituents on the ring. The presence of the carboxyl group and iodine atom is expected
to slightly modify the absorption profile compared to the parent 1H-indazole.[13][14]

Trustworthiness: Self-Validating Experimental Protocol

o Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.qg.,
acetonitrile or methanol) of known concentration. Perform serial dilutions to create a final
solution with an absorbance between 0.2 and 0.8 AU.

¢ Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the
spectrophotometer.

e Measurement: Record the absorbance spectrum of the sample solution from approximately
200 to 400 nm.

o Analysis: lIdentify the wavelength(s) of maximum absorbance (A_max).

Authoritative Grounding: Predicted UV-Vis Absorption

Based on the spectrum of 1H-indazole in acetonitrile, which shows absorption maxima around
250 nm and 290-300 nm, similar absorption bands are expected for 6-iodo-1H-indazole-3-
carboxylic acid.[13] The extended conjugation and substitution may cause a slight
bathochromic (red) shift in these peaks.

Integrated Spectroscopic Analysis: A Unified
Conclusion

No single technique provides the complete picture. The true power of spectroscopic
characterization lies in the integration of data from multiple orthogonal techniques to build an
unassailable structural proof.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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